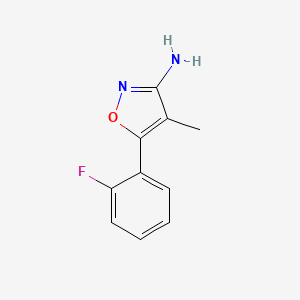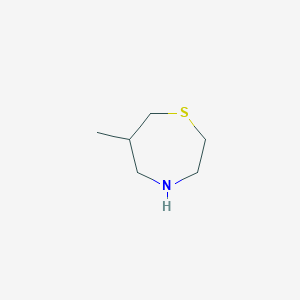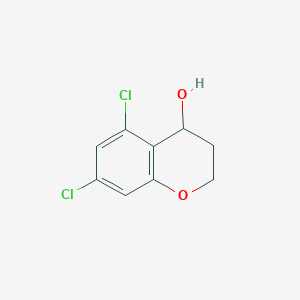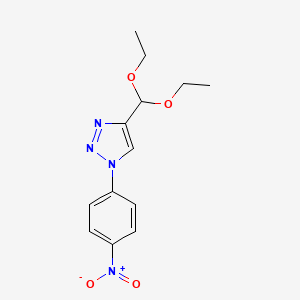
4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
The compound “4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole” is a derivative of nitrophenol, which is a simple organic aromatic compound widely used in manufacturing many products . Nitrophenol derivatives are often used in research due to their interesting properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, nitrophenol derivatives are often synthesized through various chemical reactions . For example, new carbamates of 4-nitrophenylchloroformate were synthesized by a simple nucleophilic substitution .Chemical Reactions Analysis
The reduction of 4-nitrophenol (4-NP) in the presence of reducing agents by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity .Applications De Recherche Scientifique
Synthetic Methodologies and Applications
Multi-component Synthesis : The synthesis of 1,5-disubstituted 1,2,3-triazoles, including compounds related to the chemical , has been achieved through a metal-free multi-component reaction. This method provides a route to synthesize heterocyclic aromatic compounds, with potential antibacterial and antifungal applications tested against various microorganisms (Vo, 2020).
Luminescent Materials : A study on quinoline-triazoles, including a derivative similar to 4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole, demonstrated their application in probing the relationship between lattice hydrogen-bonding interactions and crystal growth. These compounds are luminescent and thermally stable, suggesting their potential in material science (Bai, Young, & Hor, 2017).
Anticancer Studies : Mannich bases derived from 1,2,4-triazoles, a closely related class of compounds, were synthesized and screened for anticancer activity. This indicates the role of triazole derivatives in the development of new therapeutic agents (Holla, Veerendra, Shivananda, & Poojary, 2003).
Antimicrobial Activity : Research on the antimicrobial properties of metal complexes with polydentate 1,2,4-triazole ligands suggests the potential of triazole derivatives, including 4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole, as antimicrobial agents. The novel ligand and its complexes showed promising results against various microorganisms (Al-Alzawi, Al-Jibouri, Rasheed, & Al-Bayati, 2023).
Propriétés
IUPAC Name |
4-(diethoxymethyl)-1-(4-nitrophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-3-20-13(21-4-2)12-9-16(15-14-12)10-5-7-11(8-6-10)17(18)19/h5-9,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULOCKNLBZSRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



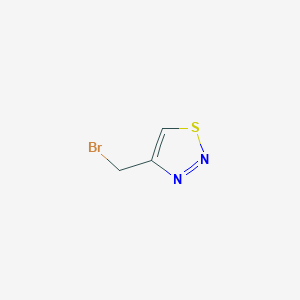
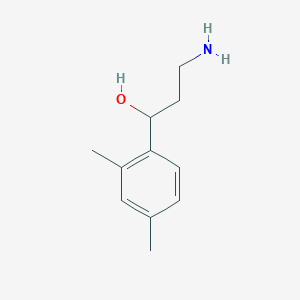


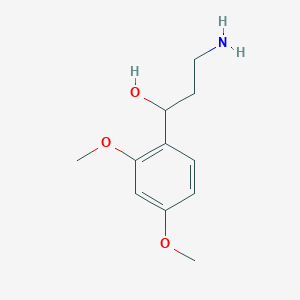


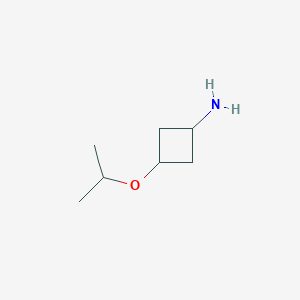
![{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1444204.png)
